Mercuric nitrate monohydrate

Descripción general

Descripción

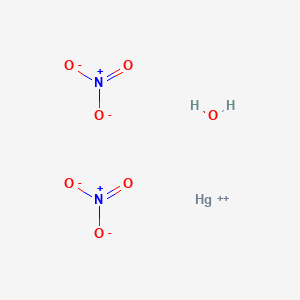

Mercuric nitrate monohydrate is an inorganic compound with the chemical formula Hg(NO₃)₂·H₂O. It is the mercury(II) salt of nitric acid and contains mercury(II) cations (Hg²⁺) and nitrate anions (NO₃⁻), along with water of crystallization. This compound appears as colorless crystals or a white powder and is soluble in water and nitric acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mercuric nitrate monohydrate is typically synthesized by treating elemental mercury with hot concentrated nitric acid. The reaction proceeds as follows: [ \text{Hg} + 4\text{HNO}_3 \rightarrow \text{Hg(NO}_3\text{)}_2 + 2\text{NO}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of mercury with nitric acid under specific temperature and concentration conditions to ensure complete conversion and purity of the product .

Types of Reactions:

Oxidation: Mercuric nitrate can act as an oxidizing agent in various organic and inorganic reactions.

Reduction: It can be reduced to elemental mercury under certain conditions.

Decomposition: Upon gentle heating, mercuric nitrate decomposes to form mercuric oxide, nitrogen dioxide, and oxygen: [ \text{Hg(NO}_3\text{)}_2 \rightarrow \text{HgO} + 2\text{NO}_2 + \frac{1}{2}\text{O}_2 ] On strong heating, it decomposes to mercury metal: [ \text{Hg(NO}_3\text{)}_2 \rightarrow \text{Hg} + 2\text{NO}_2 + \text{O}_2 ]

Common Reagents and Conditions:

Oxidation: Often used in the presence of nitric acid.

Reduction: Can be reduced using reducing agents like hydrogen gas or other metals.

Major Products:

Oxidation: Produces nitrogen dioxide and oxygen.

Reduction: Produces elemental mercury.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Mercuric nitrate monohydrate is widely used in analytical laboratories for its role as a reagent in various chemical analyses:

- Preparation of Standards : It is utilized in the preparation of calibration standards for analytical methods, particularly in spectrophotometry and chromatography .

- Complexation Reactions : The compound serves as a reagent for complexometric titrations where it forms stable complexes with certain anions .

Material Science

In material science, this compound plays a critical role in synthesizing advanced materials:

- Synthesis of Nanoparticles : It acts as a precursor for the synthesis of mercury-based nanoparticles, which have applications in catalysis and electronics .

- Production of Metal Nitrates : The compound can be used to produce other metal nitrates through metathesis reactions, which are valuable in various industrial processes .

Pharmaceuticals

The pharmaceutical industry employs this compound for specific applications:

- Antimicrobial Agents : Historically, mercury compounds have been studied for their antimicrobial properties, although their use has declined due to toxicity concerns .

- Chemical Synthesis : It is involved in the synthesis of other pharmaceutical compounds and intermediates .

Case Study 1: Environmental Monitoring

A study demonstrated the use of this compound in monitoring mercury levels in environmental samples. The compound was employed to prepare calibration standards for measuring mercury concentrations using atomic absorption spectroscopy (AAS). Results indicated accurate detection limits and reproducibility, highlighting its effectiveness as an analytical tool .

Case Study 2: Nanoparticle Synthesis

Research focused on synthesizing mercury nanoparticles using this compound as a precursor. The study reported successful synthesis under controlled conditions, resulting in nanoparticles with unique optical properties suitable for applications in sensors and electronic devices. The findings emphasized the potential of using this compound in nanotechnology .

Safety Considerations

Given its toxic nature, handling this compound requires strict safety protocols:

Mecanismo De Acción

Mercuric nitrate monohydrate exerts its effects primarily through its ability to act as an oxidizing agent. It can oxidize various substrates by accepting electrons, which leads to the formation of mercuric ions (Hg²⁺) and nitrate ions (NO₃⁻). The compound can interact with biological molecules, leading to the disruption of cellular processes and toxicity .

Comparación Con Compuestos Similares

- Mercuric chloride (HgCl₂)

- Mercuric sulfate (HgSO₄)

- Mercurous nitrate (Hg₂(NO₃)₂)

Comparison:

- Mercuric chloride: Similar in its oxidizing properties but differs in solubility and toxicity profile.

- Mercuric sulfate: Used in different industrial applications and has distinct chemical properties.

- Mercurous nitrate: Contains mercury in a lower oxidation state (Hg⁺) and exhibits different reactivity and applications .

Mercuric nitrate monohydrate stands out due to its specific solubility in water and nitric acid, as well as its unique applications in organic synthesis and industrial processes.

Actividad Biológica

Mercuric nitrate monohydrate, with the chemical formula Hg(NO₃)₂·H₂O, is a highly toxic compound widely studied for its biological activity and potential health effects. This article explores its biological activity, including mechanisms of toxicity, case studies, and relevant research findings.

- Molecular Formula: Hg(NO₃)₂·H₂O

- Molar Mass: 342.62 g/mol

- Density: 4.39 g/cm³

- Melting Point: >54 °C

This compound is a white to slightly yellowish powder that is soluble in water. It is classified as a hazardous material due to its acute toxicity and environmental hazards .

Mechanisms of Toxicity

This compound exhibits several toxicological effects primarily due to mercury's affinity for thiol groups in proteins, leading to enzyme inhibition and cellular damage. The primary mechanisms include:

- Protein Binding: Mercury binds to sulfhydryl groups in proteins, disrupting their function and leading to cytotoxicity.

- Oxidative Stress: Exposure induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

- Neurotoxicity: Mercury compounds are known neurotoxins, affecting neurotransmitter release and neuronal integrity.

Health Effects

Exposure to mercuric nitrate can result in various health issues:

- Acute Effects: Symptoms may include gastrointestinal distress, respiratory issues, and skin irritation upon contact.

- Chronic Effects: Long-term exposure can lead to renal dysfunction, neurological impairment, and reproductive toxicity .

Case Studies

-

Occupational Exposure:

A study involving workers in a chemical manufacturing facility highlighted the risks associated with chronic exposure to mercuric compounds. Workers exhibited elevated levels of mercury in blood and urine, correlating with symptoms of mercury poisoning, including tremors and cognitive deficits . -

Environmental Impact:

Research has shown that mercuric nitrate can contaminate aquatic ecosystems, leading to bioaccumulation in fish and other wildlife. A significant case involved the contamination of a river system where fish showed elevated mercury levels, posing risks to both wildlife and human consumers .

Table 1: Summary of Toxicological Studies on this compound

Regulatory Status

Due to its high toxicity, this compound is regulated under various environmental and health safety guidelines. The compound is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States . Safety data sheets emphasize the need for protective equipment when handling this compound.

Propiedades

IUPAC Name |

mercury(2+);dinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVICROHOONHSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2HgN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228450 | |

| Record name | Mercuric nitrate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or slightly yellow deliquescent solid with an odor of nitric acid; "Soluble in a small amount of water" [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Mercuric nitrate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7783-34-8 | |

| Record name | Mercuric nitrate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercuric nitrate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury(II) dinitrate, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC NITRATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ09EDI5UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.